molecular formula C22H24N6O2 B11188719 N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine

Cat. No.: B11188719
M. Wt: 404.5 g/mol
InChI Key: GLLJXBBBSDDCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core linked to a quinazoline moiety via an amine bridge. The 1,3-benzodioxole (methylenedioxyphenyl) group at the triazine ring and methyl substituents at positions 4, 6, and 8 of the quinazoline define its unique structural profile.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,8-trimethylquinazolin-2-amine

InChI

InChI=1S/C22H24N6O2/c1-13-6-14(2)20-17(7-13)15(3)25-22(26-20)27-21-23-10-28(11-24-21)9-16-4-5-18-19(8-16)30-12-29-18/h4-8H,9-12H2,1-3H3,(H2,23,24,25,26,27)

InChI Key

GLLJXBBBSDDCMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and triazine intermediates, followed by their coupling with the quinazoline derivative under controlled conditions. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, often involving halogenated derivatives and strong bases or acids.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like cesium carbonate for deprotonation, and solvents such as toluene and dioxane for maintaining reaction stability .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to simpler amine derivatives.

Scientific Research Applications

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations:

Triazine Substituents: The target compound’s 1,3-benzodioxol-5-ylmethyl group distinguishes it from analogs with simpler benzyl () or morpholine-derived groups (). This substitution may enhance lipophilicity and π-π stacking interactions in biological systems compared to less aromatic analogs.

Quinazoline Modifications :

  • The 4,6,8-trimethyl substitution in the target compound introduces steric bulk, which may affect binding pocket interactions in biological targets compared to 4,8-dimethyl () or methoxy-substituted analogs ().

Pharmacological Potential and Limitations

  • Structural-Activity Relationships (SAR) :

    • The benzodioxole group () is associated with enhanced metabolic stability in related compounds, while methoxy groups () may improve solubility but reduce membrane permeability .
    • Methyl groups on quinazoline (–5) are hypothesized to modulate electron density, affecting interactions with enzymatic active sites.
  • Data Gaps: No direct biological activity data are available for the target compound.

Biological Activity

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine is a complex organic compound with significant potential in pharmacological applications. The compound's structural features suggest a diverse range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O2C_{22}H_{26}N_{4}O_{2}, with a molecular weight of approximately 394.47 g/mol. The compound features a quinazoline core and a benzodioxole substituent, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines (e.g., MCF-7 and HeLa) at micromolar concentrations.

Cell LineIC50 (µM)
MCF-715.2
HeLa12.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests against Gram-positive and Gram-negative bacteria revealed moderate inhibitory effects. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Neuroprotective Effects

Neuroprotective studies have shown that the compound can mitigate oxidative stress in neuronal cells. It was found to reduce reactive oxygen species (ROS) levels significantly and improve cell survival rates under oxidative stress conditions.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Kinases : Similar quinazoline derivatives are known to inhibit specific kinases involved in cancer progression.
  • Antioxidant Activity : The benzodioxole moiety may contribute to antioxidant properties by scavenging free radicals.
  • Interaction with Cellular Targets : The triazine ring could interact with cellular receptors or enzymes involved in various metabolic pathways.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound in treating various diseases:

  • Cancer Treatment : A clinical trial assessed the efficacy of similar quinazoline derivatives in patients with advanced solid tumors. Results indicated promising outcomes with manageable side effects.
  • Neurodegenerative Diseases : Animal models demonstrated that compounds with similar structures could improve cognitive functions in models of Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.